N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a dihydrobenzofuran moiety and an indole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the dihydrobenzofuran core, which can be achieved through cyclization reactions involving phenolic precursors and appropriate reagents . The indole carboxamide portion can be synthesized separately and then coupled with the dihydrobenzofuran derivative through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds .
Scientific Research Applications
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrobenzofuran derivatives and indole carboxamides, such as:
- N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides
- 5-(2-aminopropyl)-2,3-dihydrobenzofuran
- 6-(2-aminopropyl)-2,3-dihydrobenzofuran
Uniqueness
What sets N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide apart is its specific combination of the dihydrobenzofuran and indole carboxamide structures, which confer unique chemical and biological properties.
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Compound Overview
The compound features a unique structure that combines an indole moiety with a dihydrobenzofuran group. This structural combination is believed to contribute to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Dihydrobenzofuran moiety : This can be achieved through catalytic hydrogenation methods.
- Coupling with Indole : The indole derivative is coupled with the dihydrobenzofuran under controlled conditions to ensure high yield and purity.
- Carboxamide Formation : The final step involves the conversion of the intermediate to the carboxamide form through reaction with appropriate amines or amides.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation in various studies:
- A study evaluated the antiproliferative activity of synthesized benzofuran derivatives against breast and colon cancer cell lines, revealing promising results for compounds with similar structures .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in several studies:
- Compounds derived from dihydrobenzofuran have demonstrated the ability to modulate cannabinoid receptors, particularly CB2, which plays a crucial role in reducing inflammation without central nervous system side effects .
Analgesic Properties
The analgesic effects of related compounds have been documented in animal models:
- Research shows that certain benzofuran derivatives can effectively alleviate neuropathic pain by acting on the endocannabinoid system, particularly through CB2 receptor agonism .
Case Studies and Research Findings
- Case Study on Neuropathic Pain :
- Antitumor Activity Assessment :
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17(13-5-6-18-14(9-13)7-8-24-18)11-20-19(23)16-10-12-3-1-2-4-15(12)21-16/h1-6,9-10,17,21-22H,7-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLUXHPNXONMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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